Odoroside H (CAS 18810-25-8) is a naturally occurring monoglycosidic cardenolide, structurally defined as digitoxigenin-3-O-D-digitaloside, and primarily extracted from Nerium oleander [1]. In industrial and advanced research procurement, Odoroside H is valued not merely as a botanical secondary metabolite, but as a highly specific bioactive agent with established commercial applications in oncology research and novel marine antifouling formulations [2]. Its defined molecular weight (534.68 g/mol) and distinct stereochemistry make it a critical analytical standard and precursor for specialized pharmacological and material science applications where precise Na+/K+-ATPase inhibition is required [1].
Substituting Odoroside H with more common cardenolides like Digoxin, Digitoxin, or its close co-metabolite Oleandrin compromises both assay reproducibility and application safety. While Oleandrin is highly abundant, it often exhibits extreme, indiscriminate cytotoxicity that narrows the operational window, rendering it unsuitable for specific NCI-60 panel assays or environmentally sensitive antifouling coatings [1]. Conversely, standard Digoxin lacks the specific digitaloside sugar moiety of Odoroside H, which fundamentally alters its lipophilicity, cell membrane permeability, and binding kinetics to the Na+/K+-ATPase pump [2]. For procurement in targeted drug discovery or marine biocide development, relying on a crude botanical extract or a generic cardiac glycoside introduces unacceptable batch-to-batch variability and off-target toxicity.
In comparative bioassays for marine coating applications, Odoroside H demonstrates potent inhibition of Balanus albicostatus (barnacle) cyprid settlement with an EC50 in the nanogram per milliliter range (0.58–230.67 ng/mL) [1]. Crucially, when evaluated against the non-target organism Artemia salina, its LC50 is significantly higher (>17.23 μg/mL)[1]. This provides a massive safety margin (LC50/EC50 ratio) that outperforms traditional heavy-metal biocides and crude botanical extracts, which typically exhibit overlapping toxicity and antifouling concentrations.
| Evidence Dimension | Antifouling EC50 vs Non-target LC50 |
| Target Compound Data | Odoroside H (EC50 < 250 ng/mL; LC50 > 17.23 μg/mL) |
| Comparator Or Baseline | Traditional biocides / Crude extracts (Overlapping EC50/LC50 ratios) |
| Quantified Difference | Orders of magnitude separation between antifouling efficacy and non-target lethality. |
| Conditions | Balanus albicostatus settlement assay vs. Artemia salina lethality assay. |
Formulators of marine coatings must procure active agents that prevent biofouling without violating strict environmental toxicity regulations for non-target marine life.
Odoroside H distinguishes itself from standard chemotherapeutics like Paclitaxel by its ability to bypass classical multidrug resistance (MDR) efflux pumps. In NCI-60 human tumor cell line screens, the cellular responsiveness (log10IC50) of Odoroside H shows no significant correlation (r < 0.3) with the expression of key ATP-binding cassette transporters, including ABCB1 (P-glycoprotein), ABCB5, ABCC1, and ABCG2[1]. While standard agents lose efficacy in overexpressing lines, Odoroside H maintains potent cytotoxicity, unlike Oleandrin which often exceeds the testable toxicity range in the same panels [1].
| Evidence Dimension | Correlation with ABC transporter expression (Resistance evasion) |
| Target Compound Data | Odoroside H (r < 0.3, indicating no cross-resistance) |
| Comparator Or Baseline | Paclitaxel / Standard Chemotherapeutics (High correlation, r > 0.5, indicating resistance susceptibility) |
| Quantified Difference | Statistically significant lack of correlation with MDR mechanisms for Odoroside H compared to standard agents. |
| Conditions | NCI-60 human tumor cell line panel transcriptomic and proteomic profiling. |
For pharmaceutical procurement, Odoroside H provides a reliable API or reference standard for developing therapies targeting refractory, MDR-expressing malignancies.
While Odoroside H shares the core mechanism of Na+/K+-ATPase inhibition with benchmark compounds like Digoxin, its unique monoglycosidic structure results in a highly differentiated tissue sensitivity profile. In comparative profiling, Odoroside H exhibits pronounced sensitivity toward specific leukemia and prostate carcinoma cell lines, whereas standard Digoxin has a broader, less targeted cytotoxic effect [1]. This targeted action is driven by the specific digitaloside sugar moiety, which alters binding kinetics compared to standard tri-glycosides[2].
| Evidence Dimension | Cytotoxicity profile and cell-line sensitivity |
| Target Compound Data | Odoroside H (Targeted prostate/leukemia sensitivity) |
| Comparator Or Baseline | Digoxin / Digitoxin (Broad, generalized cytotoxicity) |
| Quantified Difference | Distinct cell-line sensitivity clustering for Odoroside H over generic cardenolides. |
| Conditions | In vitro NCI panel screening and comparative Na+/K+-ATPase binding assays. |
Researchers must procure Odoroside H when investigating specific Na+/K+-ATPase-mediated signaling pathways in prostate cancer or leukemia models, where Digoxin would yield confounding off-target data.
While crude botanical extracts like Anvirzel or Breastin demonstrate baseline bioactivity, they suffer from severe batch-to-batch variability due to fluctuating ratios of constituent cardenolides. In standardized testing, crude extracts yield broad IC50 ranges (1.01 to 5.54 µg/mL) that complicate precise dose-response mapping [1]. Procuring analytical-grade Odoroside H (≥98% purity) allows for exact molar dosing, eliminating the confounding synergistic or antagonistic effects of co-extracted metabolites like Oleandrin or Neritaloside [1].
| Evidence Dimension | Assay reproducibility and dosing precision |
| Target Compound Data | Analytical-grade Odoroside H (Exact molar dosing, single-target kinetics) |
| Comparator Or Baseline | Crude N. oleander extracts (Variable IC50 ranges of 1.01–5.54 µg/mL) |
| Quantified Difference | Transition from multi-variable extract fluctuations to precise, single-molecule dose-response curves. |
| Conditions | In vitro cell viability and enzyme inhibition assays. |
Industrial assay developers and quality control laboratories must procure high-purity Odoroside H to meet strict regulatory and reproducibility standards that crude botanical mixtures cannot satisfy.
Odoroside H is the right choice for formulators developing non-metallic, biodegradable antifouling marine paints. Its massive safety margin between barnacle settlement inhibition (EC50 < 250 ng/mL) and non-target toxicity (LC50 > 17.23 μg/mL) allows for effective biofouling control without violating stringent environmental regulations[1].
In pharmaceutical procurement, Odoroside H serves as a critical lead compound or reference standard for high-throughput screening against multidrug-resistant (MDR) malignancies. Its proven ability to bypass ABCB1 and ABCG2 efflux pumps makes it superior to standard chemotherapeutics in refractory cancer models [2].
For biochemical assay development, Odoroside H is selected over generic Digoxin to study specific Na+/K+-ATPase-mediated signaling cascades. Its unique digitaloside structure provides targeted sensitivity in prostate and leukemia models, avoiding the broad, confounding off-target toxicity seen with other cardiac glycosides [2].
Quality control laboratories and industrial assay developers must procure analytical-grade Odoroside H to replace crude botanical extracts. High-purity Odoroside H guarantees exact molar dosing and eliminates the batch-to-batch IC50 variability inherent in multi-component mixtures, ensuring cGMP-compliant reproducibility [2].